ARS-1620 -

ARS-1620

Catalog Number: EVT-260101
CAS Number:
Molecular Formula: C21H17ClF2N4O2
Molecular Weight: 430.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARS-1620 is a potent, orally bioavailable, small molecule inhibitor specifically designed to target the KRAS G12C mutation commonly found in various cancers, including lung, pancreatic, and colorectal cancers. [, , , , , ] This mutation, where glycine at position 12 is replaced by cysteine, locks the KRAS protein in an active state, driving uncontrolled cell growth and tumor formation. [, ] ARS-1620 acts by irreversibly binding to the mutated cysteine residue in the switch-II pocket (S-IIP) of the KRAS G12C protein. [, , ] This binding locks KRAS G12C in its inactive, GDP-bound state, effectively inhibiting downstream signaling pathways crucial for tumor growth and survival. [, , , , ] Due to its high specificity for the mutated KRAS G12C protein, ARS-1620 spares the wild-type KRAS, potentially leading to a more favorable safety profile compared to less selective KRAS inhibitors. [, , , ]

Molecular Structure Analysis

The molecular structure of ARS-1620 has been investigated using X-ray crystallography. [] This analysis revealed a distinct binding mode of ARS-1620 within the S-IIP of KRAS G12C, highlighting the specific interactions responsible for its high affinity and selectivity. [] Additionally, computational molecular docking analyses have been employed to investigate the interaction of ARS-1620 with other proteins like ABCB1. [] These analyses further contribute to understanding the structural basis of ARS-1620's activity and potential off-target effects.

Chemical Reactions Analysis

The primary chemical reaction associated with ARS-1620 is its covalent modification of the cysteine residue at position 12 (Cys12) within the S-IIP of KRAS G12C. [, , , ] This covalent interaction is highly specific and irreversible, distinguishing ARS-1620 from non-covalent KRAS inhibitors. [] ARS-1620's electrophilic warhead, likely residing within its quinazoline moiety, reacts with the nucleophilic thiol group of Cys12, forming a stable covalent bond. [, ]

Mechanism of Action

ARS-1620 functions as a covalent inhibitor by specifically targeting the KRAS G12C mutant protein. [, , , ] Its mechanism of action involves the following key steps:

  • Target Recognition and Binding: ARS-1620 selectively recognizes and binds to the S-IIP of KRAS G12C, which is only accessible in the inactive, GDP-bound conformation of the protein. [, , , , ]
  • Covalent Modification: Upon binding, ARS-1620 forms a covalent bond with the cysteine residue at position 12 (Cys12) within the S-IIP of KRAS G12C. [, , , ] This irreversible modification traps KRAS G12C in its inactive state. [, ]
  • Downstream Signaling Inhibition: By locking KRAS G12C in its inactive conformation, ARS-1620 effectively inhibits downstream signaling pathways, including the RAS-RAF-MEK-ERK pathway, which are crucial for cell proliferation, survival, and tumor growth. [, , , , , , , , , ]

This mechanism highlights the importance of the covalent interaction for achieving potent and sustained inhibition of KRAS G12C. [, ] The specific targeting of the mutated KRAS G12C protein contributes to ARS-1620's selectivity and potential for a favorable safety profile. [, ]

Applications
  • In Vitro Studies:
    • Target Engagement and Validation: ARS-1620 has been instrumental in confirming the druggability of the KRAS G12C mutation and validating its role as a therapeutic target. [, , , ] Cell viability assays, colony formation assays, and biochemical analyses have demonstrated its ability to effectively inhibit KRAS G12C function in a variety of cancer cell lines harboring this specific mutation. [, , , , , , , , , , , , , ]
    • Mechanism of Action Studies: ARS-1620 has been employed to elucidate the detailed molecular mechanisms underlying KRAS G12C signaling and the consequences of its inhibition. [, , , , , , ] These studies have revealed the importance of specific downstream pathways and identified potential biomarkers of response. [, , , , ]
    • Drug Resistance Studies: The emergence of resistance to targeted therapies is a major challenge in cancer treatment. ARS-1620 has been utilized to investigate potential mechanisms of resistance to KRAS G12C inhibition and explore strategies to overcome such resistance. [, , , , , , , , ] This includes identifying synergistic drug combinations, understanding the role of bypass signaling pathways, and exploring the impact of tumor heterogeneity. [, , , , , , , , , ]
    • Development of Novel Tools: ARS-1620 served as a template for the development of fluorescent probes for imaging KRAS G12C in living cells. [] This technological advancement allows for real-time visualization and quantification of KRAS G12C dynamics, providing valuable insights into its subcellular localization, interactions, and response to inhibitors. []
  • In Vivo Studies:
    • Preclinical Efficacy Studies: ARS-1620 has demonstrated promising antitumor activity in various preclinical models of KRAS G12C-driven cancers, including patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs). [, , , , , , , , , , ] These studies have established the therapeutic potential of directly targeting KRAS G12C and supported the clinical development of ARS-1620 and other KRAS G12C inhibitors. [, , , , , ]
    • Pharmacodynamic and Pharmacokinetic Studies: ARS-1620 has been used to investigate the relationship between drug exposure, target engagement, and antitumor activity in vivo. [, , , , , , ] These studies are crucial for optimizing dosing schedules and developing effective treatment strategies.
    • Imaging Studies: Radiolabeled versions of ARS-1620 have been developed for the non-invasive imaging of KRAS G12C mutations in vivo using positron emission tomography (PET). [] This innovative approach holds promise for improving patient selection for KRAS G12C-targeted therapies and monitoring treatment response. []
Future Directions
  • Optimizing Treatment Strategies: Further investigations are needed to identify optimal drug combinations that enhance and prolong the efficacy of ARS-1620 while minimizing toxicity. [, , , , , , , , , , ] This includes exploring combinations with other targeted therapies, immunotherapies, and chemotherapy.
  • Overcoming Resistance: A deeper understanding of the mechanisms underlying acquired resistance to ARS-1620 is crucial for developing strategies to prevent or overcome treatment resistance. [, , , , , , , , , ] This involves investigating the role of genetic alterations, bypass signaling pathways, and the tumor microenvironment.
  • Expanding Clinical Applications: While ARS-1620 has shown promise in treating KRAS G12C-mutant lung cancer, its potential in other cancer types with this mutation, such as pancreatic and colorectal cancer, warrants further exploration. [, , , , , , , ]
  • Developing Next-Generation Inhibitors: Leveraging the knowledge gained from ARS-1620, researchers are working to develop next-generation KRAS inhibitors with improved potency, selectivity, and pharmacological properties. [] This includes exploring new scaffolds, optimizing pharmacokinetic profiles, and targeting other KRAS mutations beyond G12C.
  • Refining Biomarkers of Response: Identifying reliable biomarkers that predict response to ARS-1620 treatment remains a priority. [, , , , ] This will enable personalized treatment strategies and improve patient outcomes.

Properties

Product Name

ARS-1630

IUPAC Name

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C21H17ClF2N4O2

Molecular Weight

430.8 g/mol

InChI

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2

InChI Key

ZRPZPNYZFSJUPA-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F

Solubility

Soluble in DMSO

Synonyms

ARS-1620; ARS 1620; ARS1620;

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.